molecular formula C17H14O3S B12683809 Ethyl 7-methyl-9-oxo-9H-thioxanthene-3-carboxylate CAS No. 77084-52-7

Ethyl 7-methyl-9-oxo-9H-thioxanthene-3-carboxylate

Cat. No.: B12683809
CAS No.: 77084-52-7
M. Wt: 298.4 g/mol
InChI Key: RUTWJXNBRUVCAF-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-9-oxo-9H-thioxanthene-3-carboxylate is a chemical compound with a complex structure that includes a thioxanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methyl-9-oxo-9H-thioxanthene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 7-methylthioxanthone with ethyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-9-oxo-9H-thioxanthene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 7-methyl-9-oxo-9H-thioxanthene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex thioxanthene derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-methyl-9-oxo-9H-thioxanthene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 9-oxo-9H-thioxanthene-2-carboxylate: Similar structure but with a different position of the carboxylate group.

    Ethyl 7-methyl-9-oxo-9H-thioxanthene-4-carboxylate: Another positional isomer with the carboxylate group at the 4-position.

Uniqueness

Ethyl 7-methyl-9-oxo-9H-thioxanthene-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylate group and the presence of the methyl group at the 7-position can significantly affect its interaction with molecular targets and its overall properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

77084-52-7

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

IUPAC Name

ethyl 7-methyl-9-oxothioxanthene-3-carboxylate

InChI

InChI=1S/C17H14O3S/c1-3-20-17(19)11-5-6-12-15(9-11)21-14-7-4-10(2)8-13(14)16(12)18/h4-9H,3H2,1-2H3

InChI Key

RUTWJXNBRUVCAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)C3=C(S2)C=CC(=C3)C

Origin of Product

United States

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